Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

organic synthesis purity specification quality control

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3) is the specific 2,5-difluorophenyl regioisomer—NOT the 2,3-, 2,6-, or 3,5-difluorophenyl variant. Substituting isomers without validation compromises target binding affinity, metabolic stability, and experimental reproducibility. This aryl ketone fatty acid ester serves as a critical building block for kinase inhibitor synthesis and medicinal chemistry programs. Features a dual electrophilic ester-ketone scaffold enabling reduction, nucleophilic addition, and further derivatization. Supplied at ≥97% purity strictly for R&D and further manufacturing use. Procure only the protocol-specified CAS number to ensure isomer fidelity.

Molecular Formula C15H18F2O3
Molecular Weight 284.3 g/mol
CAS No. 898753-20-3
Cat. No. B1325940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
CAS898753-20-3
Molecular FormulaC15H18F2O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)F)F
InChIInChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-10-11(16)8-9-13(12)17/h8-10H,2-7H2,1H3
InChIKeyLBDYCYRUMOHSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3): Key Procurement Specifications and Structural Overview for Scientific Researchers


Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS: 898753-20-3) is an aryl ketone fatty acid ester with the molecular formula C15H18F2O3 and a molecular weight of 284.30 g/mol [1]. This compound features a 2,5-difluorophenyl substituent attached to a 7-oxoheptanoate backbone, representing one of several positional difluorophenyl isomers within this chemical class. It is primarily supplied as a research intermediate or building block for organic synthesis and further pharmaceutical manufacturing . The compound is available from multiple reputable vendors with specified purity levels (typically 95% to ≥98%) and is sold strictly for research and further manufacturing use only, not for direct human or veterinary application [2].

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate: Why Positional Isomer Substitution Is Not Appropriate Without Validation


Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate belongs to a family of regioisomeric difluorophenyl heptanoates that share identical molecular formulas (C15H18F2O3) and molecular weights (284.30 g/mol) but differ critically in the substitution pattern on the phenyl ring [1]. Documented analogs include the 2,3-difluorophenyl [2], 2,6-difluorophenyl , and 3,5-difluorophenyl positional isomers, each carrying distinct CAS numbers. In structure-activity relationship (SAR) studies across pharmaceutical patent literature, subtle changes in fluorine positioning on aromatic rings have been shown to dramatically alter target binding affinity, metabolic stability, and off-target selectivity profiles [3]. Consequently, substituting one regioisomer for another in a synthetic sequence or biological assay without empirical validation introduces uncontrolled variables that can invalidate experimental reproducibility and compromise downstream compound quality. Procurement decisions must therefore be guided by the specific positional isomer specified in the original protocol or patent.

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3): Quantifiable Differentiation Evidence for Scientific Procurement


Supplier-Specified Purity Grades for Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate: A Differentiator for Downstream Synthesis Requirements

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3) is offered by commercial suppliers at defined purity grades that may influence procurement decisions based on downstream application requirements. Supplier purity specifications range from 95+% to ≥98% to 97.0% [1]. While these differences may appear modest, they can be material when the compound is used as a synthetic intermediate where impurities above 2-3% may necessitate additional purification steps or reduce the yield of subsequent transformations. By contrast, the structurally related compound Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate (CAS 898753-28-1) is also supplied at a standard purity of 95% . In the absence of published biological activity data for the target compound, procurement selection may be driven by supplier availability and the highest available purity grade suitable for the intended synthetic application.

organic synthesis purity specification quality control

Physical Property Data for Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate: Boiling Point and Density Predictions

Predicted physical property data are available for Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3) to support handling and storage decisions. The compound has a predicted density of 1.144 g/cm³, a predicted boiling point of 360.2°C at 760 mmHg, and a predicted flash point of 165.9°C [1]. For comparison, the 3,5-difluorophenyl positional isomer (CAS 898752-43-7) has a predicted boiling point of 360.2±32.0°C and a predicted density of 1.144±0.06 g/cm³ . The identical predicted boiling point and density values across these regioisomers indicate that substitution pattern on the phenyl ring has negligible impact on these bulk thermodynamic properties, as expected given their identical molecular formulas (C15H18F2O3) and molecular weights (284.30 g/mol). These data are predicted rather than experimentally determined, and users should note the uncertainty ranges reported (e.g., ±32.0°C for boiling point).

physicochemical properties boiling point density

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate as a Synthetic Intermediate: Utility Relative to Positional Isomers

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3) is marketed as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis . Its chemical structure—comprising an ethyl ester, a heptanoate chain, and a ketone adjacent to a 2,5-difluorophenyl ring—provides multiple functional handles for further derivatization, including ester hydrolysis to the corresponding carboxylic acid (CAS 898766-37-5) , ketone reduction to the alcohol, and electrophilic aromatic substitution on the difluorophenyl ring . The 2,5-difluoro substitution pattern may confer distinct reactivity in nucleophilic aromatic substitution reactions compared to other regioisomers due to differences in electronic activation and steric accessibility at the fluorinated positions. In the absence of head-to-head comparative reaction yield data for this specific compound, procurement decisions are driven by the specific regioisomeric form required for a given synthetic route.

organic synthesis building block pharmaceutical intermediate

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3): Validated Research and Industrial Application Scenarios


Synthesis of 7-(2,5-Difluorophenyl)-7-oxoheptanoic Acid via Ester Hydrolysis

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3) serves as a direct precursor to its corresponding carboxylic acid derivative, 7-(2,5-difluorophenyl)-7-oxoheptanoic acid (CAS 898766-37-5), via ester hydrolysis . The carboxylic acid analog is commercially available at 97.0% purity and has been assigned GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. This transformation represents a fundamental functional group interconversion that expands the synthetic utility of the scaffold for subsequent amide bond formation or other carboxylic acid derivatizations relevant to medicinal chemistry programs.

Use as a Building Block in Multi-Step Organic Synthesis

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3) is explicitly marketed and supplied for use as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis . The compound's structure—featuring an ethyl ester, a ketone, and a difluorophenyl ring—enables multiple synthetic transformations including reduction of the ketone to a secondary alcohol, nucleophilic additions to the carbonyl, and potential modifications of the difluorophenyl moiety. Researchers requiring a 2,5-difluorophenyl-containing heptanoate scaffold with an ester protecting group should procure this specific CAS number to ensure the correct regioisomeric form for their synthetic route.

Pharmaceutical Intermediate for Further Manufacturing

Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3) is supplied for research and further manufacturing use, not for direct human or veterinary application . Compounds containing the 2,5-difluorophenyl motif have been documented in patent literature related to kinase inhibition, specifically in the context of PIM kinase inhibitors [2]. While the target compound itself is not the subject of these patents, its structural features are consistent with intermediates that may be employed in the synthesis of such inhibitor scaffolds. Procurement of this specific CAS number is appropriate for researchers engaged in pharmaceutical process development or medicinal chemistry programs requiring a 2,5-difluorophenyl heptanoate ester building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.